molecular formula C9H10OS B8353010 (2S)-1-phenylthio-2,3-epoxypropane

(2S)-1-phenylthio-2,3-epoxypropane

Cat. No.: B8353010
M. Wt: 166.24 g/mol
InChI Key: MYBWNWNBXBBZKW-QMMMGPOBSA-N
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Description

(2S)-1-Phenylthio-2,3-epoxypropane is a chiral epoxide derivative featuring a phenylthio (-SPh) group at the first carbon and an epoxide ring at the 2,3-position. Its S-configuration imparts enantioselectivity, making it valuable in asymmetric synthesis and polymer chemistry. The phenylthio substituent introduces steric bulk and electronic effects distinct from common epoxide derivatives like epichlorohydrin (1-chloro-2,3-epoxypropane) .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(2S)-2-(phenylsulfanylmethyl)oxirane

InChI

InChI=1S/C9H10OS/c1-2-4-9(5-3-1)11-7-8-6-10-8/h1-5,8H,6-7H2/t8-/m0/s1

InChI Key

MYBWNWNBXBBZKW-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)CSC2=CC=CC=C2

Canonical SMILES

C1C(O1)CSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

  • Structure : Chlorine substituent at C1.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the epoxide ring, facilitating nucleophilic ring-opening reactions (e.g., with CO₂ to form cyclic carbonates) .
  • Applications : Widely used in epoxy resins, pharmaceuticals, and polyether synthesis .

(R)- and (S)-Epichlorohydrin

  • Stereochemistry : Enantiomers influence asymmetric catalysis. For example, (S)-epichlorohydrin shows distinct reactivity in stereoselective polymerizations .
  • Key Difference : (2S)-1-Phenylthio-2,3-epoxypropane’s -SPh group may stabilize transition states in chiral syntheses more effectively than Cl due to sulfur’s polarizability .

1,2-Epoxy-3-phenoxypropane (CAS 122-60-1)

  • Structure: Phenoxy (-OPh) substituent at C1.
  • Reactivity : Oxygen’s higher electronegativity compared to sulfur reduces electron donation to the epoxide ring, slowing nucleophilic attacks.
  • Applications : Used in epoxy adhesives.

2,3-Epoxypropan-1-ol (CAS 556-52-5)

  • Structure : Hydroxyl (-OH) group at C1.
  • Reactivity : Hydrogen bonding from -OH increases solubility in polar solvents but limits stability in acidic conditions.
  • Key Difference: The phenylthio derivative’s hydrophobicity and lack of hydrogen bonding make it suitable for non-polar polymer matrices .

Data Table: Key Properties and Reactivity

Compound Substituent Boiling Point (°C) Reactivity with CO₂ (Yield%)* Polymer Applications
Epichlorohydrin Cl 117 85–92 Epoxy resins, polyethers
This compound -SPh ~200 (estimated) Not reported Specialty chiral polymers
1,2-Epoxy-3-phenoxypropane -OPh 245 60–70 (inferred) Adhesives, coatings

*Data for epichlorohydrin from catalytic coupling studies under solvent-free conditions .

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